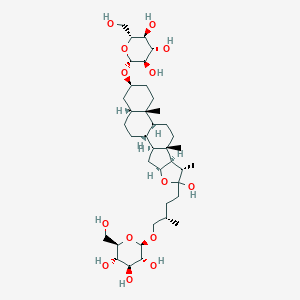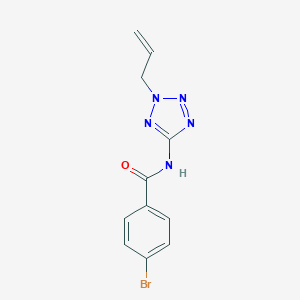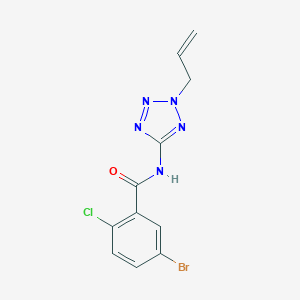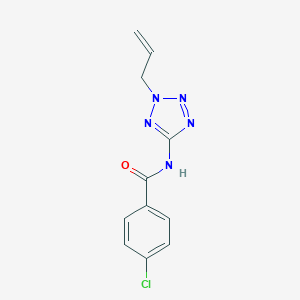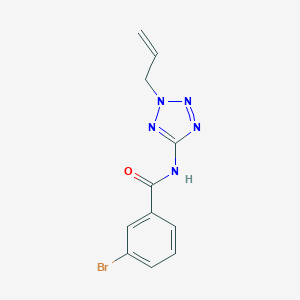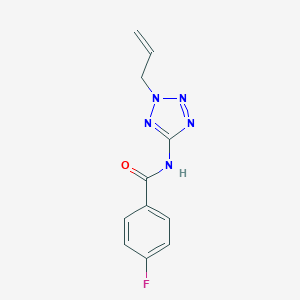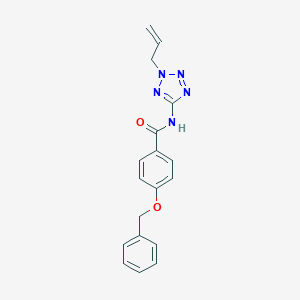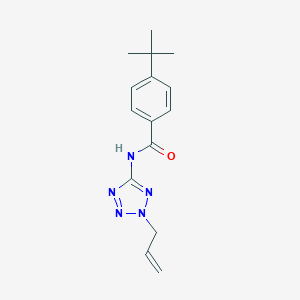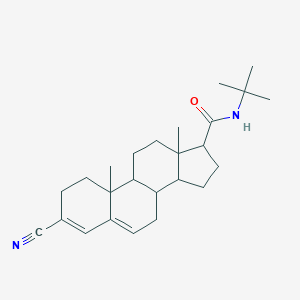
3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide is a synthetic compound that belongs to the class of androgen receptor modulators. It is commonly known as SARMs (Selective Androgen Receptor Modulators) and is used in scientific research to study the effects of androgens on the human body. SARMs are known for their ability to selectively target the androgen receptors in the body, which makes them a promising alternative to traditional anabolic steroids.
Mécanisme D'action
The mechanism of action of 3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide involves binding to the androgen receptor and activating its signaling pathways. This leads to an increase in protein synthesis and anabolic activity in muscle tissue, as well as an increase in bone density. SARMs are known for their ability to selectively target the androgen receptors in specific tissues, which reduces the risk of side effects associated with traditional anabolic steroids.
Biochemical and Physiological Effects:
Studies have shown that 3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide can increase muscle mass and strength, as well as improve bone density. It has also been shown to have a positive effect on lipid metabolism, reducing the risk of cardiovascular disease. SARMs have a lower risk of side effects compared to traditional anabolic steroids, such as prostate enlargement and hair loss.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide in lab experiments include its high selectivity for the androgen receptor, which reduces the risk of off-target effects. It also has a longer half-life compared to traditional anabolic steroids, which allows for less frequent dosing. However, limitations include the lack of long-term safety data and the need for further research to fully understand its potential therapeutic applications.
Orientations Futures
1. Further studies to evaluate the long-term safety and efficacy of 3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide in humans.
2. Development of more potent and selective SARMs for the treatment of specific conditions.
3. Investigation of the potential use of SARMs in the treatment of age-related muscle wasting and frailty.
4. Studies to evaluate the effects of SARMs on cognitive function and mood.
5. Development of SARMs for use in veterinary medicine.
Conclusion:
In conclusion, 3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide is a promising compound for the treatment of conditions such as osteoporosis and muscle wasting. Its high selectivity for the androgen receptor and lower risk of side effects compared to traditional anabolic steroids make it an attractive alternative. However, further research is needed to fully understand its potential therapeutic applications and long-term safety.
Applications De Recherche Scientifique
3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have a high affinity for the androgen receptor and can selectively target specific tissues, such as muscle and bone. This makes it a promising candidate for the treatment of conditions such as osteoporosis, muscle wasting, and hypogonadism.
Propriétés
Numéro CAS |
151338-11-3 |
|---|---|
Nom du produit |
3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide |
Formule moléculaire |
C25H36N2O |
Poids moléculaire |
380.6 g/mol |
Nom IUPAC |
N-tert-butyl-3-cyano-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxamide |
InChI |
InChI=1S/C25H36N2O/c1-23(2,3)27-22(28)21-9-8-19-18-7-6-17-14-16(15-26)10-12-24(17,4)20(18)11-13-25(19,21)5/h6,14,18-21H,7-13H2,1-5H3,(H,27,28) |
Clé InChI |
SWSAVZHOUMPGCF-UHFFFAOYSA-N |
SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=C4)C#N)C |
SMILES canonique |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=C4)C#N)C |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)


